N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(3,4-dichlorophenyl)acetamide
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Overview
Description
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(3,4-dichlorophenyl)acetamide is a synthetic organic compound that features both bromine and chlorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(3,4-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-bromothiophenol with an appropriate alkylating agent to form the sulfanyl intermediate.
Acylation Reaction: The intermediate is then reacted with 3,4-dichlorophenylacetic acid or its derivatives under acylation conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The aromatic bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(3,4-dichlorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3,4-dichlorophenyl)acetamide
- N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(3,4-difluorophenyl)acetamide
- N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(3,4-dimethylphenyl)acetamide
Uniqueness
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(3,4-dichlorophenyl)acetamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity, biological activity, and physical properties. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NOS/c17-12-2-4-13(5-3-12)22-8-7-20-16(21)10-11-1-6-14(18)15(19)9-11/h1-6,9H,7-8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXYAWNKSIEOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNC(=O)CC2=CC(=C(C=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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